Tetranor-PGDM (11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2) [, , , , ]. PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid primarily produced by mast cells [, , , ]. Tetranor-PGDM serves as a valuable biomarker for monitoring in vivo mast cell activation and assessing the severity of various inflammatory and allergic conditions [, , , , , , ].
Tetranor-prostaglandin D metabolite is derived from the metabolism of prostaglandin D2, which is produced by mast cells during allergic responses. Prostaglandin D2 is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and subsequently converted into various metabolites, including tetranor-prostaglandin D metabolite.
Tetranor-prostaglandin D metabolite D6 falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. Specifically, it is classified as a prostaglandin metabolite and serves as an important indicator in clinical diagnostics for food allergies.
The synthesis of tetranor-prostaglandin D metabolite D6 typically involves the deuteration of tetranor-prostaglandin D metabolite, which can be achieved through various chemical reactions that incorporate deuterium into the molecular structure.
The synthesis process often utilizes isotopic labeling techniques to ensure that the resulting compound can be differentiated from its non-deuterated counterparts during analytical procedures. The incorporation of deuterium enhances the stability and detection sensitivity in mass spectrometry applications.
Tetranor-prostaglandin D metabolite D6 has a complex molecular structure characterized by multiple functional groups typical of prostaglandins. The structural formula includes a cyclopentane ring and various hydroxyl and carboxylic acid groups that contribute to its biological activity.
The molecular formula for tetranor-prostaglandin D metabolite D6 is C20H30D6O5, where "D" indicates the presence of deuterium atoms. The compound's molecular weight is approximately 350.52 g/mol.
Tetranor-prostaglandin D metabolite D6 participates in various biochemical reactions, primarily as a product of enzymatic conversions involving prostaglandins. It can undergo further metabolic transformations or be involved in receptor-mediated signaling pathways.
The analysis of tetranor-prostaglandin D metabolite D6 often employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify its levels in biological samples, particularly urine. This method allows for precise measurement and differentiation from other metabolites.
The mechanism of action for tetranor-prostaglandin D metabolite D6 involves its role as a biomarker for mast cell activation and inflammation. When mast cells release prostaglandin D2 in response to allergens, it is subsequently metabolized into tetranor-prostaglandin D metabolite.
Studies have shown that elevated levels of urinary tetranor-prostaglandin D metabolite correlate with the severity of allergic reactions in both murine models and human subjects. This correlation suggests that monitoring its levels can provide insights into the inflammatory processes associated with food allergies.
Tetranor-prostaglandin D metabolite D6 is typically presented as a stable solid or liquid depending on its formulation. It is soluble in organic solvents commonly used in analytical chemistry.
The compound exhibits characteristic reactivity typical of prostaglandins, including interactions with specific receptors involved in inflammatory responses. Its stability under various conditions makes it suitable for use as an internal standard in quantitative analyses.
Relevant data indicate that tetranor-prostaglandin D metabolite has a melting point range conducive to analytical applications, typically between 50-60 °C when analyzed under controlled conditions.
Tetranor-prostaglandin D metabolite D6 has significant applications in clinical diagnostics, particularly as a non-invasive biomarker for monitoring food allergies. Its measurement can aid in evaluating allergic responses and the efficacy of therapeutic interventions.
Research indicates that it may also serve as a valuable tool in studies related to mast cell biology and inflammatory diseases, providing insights into the underlying mechanisms of allergic reactions and potential therapeutic targets.
Tetranor-PGDM-d6 (tetranor-Prostaglandin D Metabolite-d6; CAS 1314905-92-4) is a deuterated analog of the endogenous prostaglandin D₂ (PGD₂) metabolite tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid). Its molecular formula is C₁₆H₁₈O₇D₆, with a molecular weight of 334.4 g/mol, contrasting with the non-deuterated form (C₁₆H₂₄O₇; 328.36 g/mol) [2] [6]. The deuterium atoms are strategically incorporated at six positions: the 17, 17′, 18, 18′, 19, and 19′ carbons of the parent tetranor-PGDM structure. This labeling replaces hydrogen atoms with stable deuterium isotopes, maintaining chemical equivalence while creating a distinct mass signature for analytical detection [3]. The core structure retains the dicarboxylic acid functional groups and the cyclopentane ring with hydroxyl and keto modifications characteristic of prostaglandin metabolites (Figure 1) [2] [6].
Table 1: Structural Characteristics of Tetranor-PGDM-d6
Property | Tetranor-PGDM | Tetranor-PGDM-d6 |
---|---|---|
CAS Number | 70803-91-7 | 1314905-92-4 |
Molecular Formula | C₁₆H₂₄O₇ | C₁₆H₁₈O₇D₆ |
Molecular Weight (g/mol) | 328.36 | 334.40 |
Deuterium Positions | N/A | 17,17′,18,18′,19,19′ |
Key Functional Groups | Dicarboxylic acids, hydroxyl, keto | Identical to non-deuterated form |
The synthesis of tetranor-PGDM-d6 involves regioselective deuterium incorporation during the preparation of prostaglandin precursors. A patented route (WO2011/159740 A2) describes a multi-step process starting with deuterated arachidonic acid or advanced prostaglandin intermediates [2]. Deuterium atoms are introduced at aliphatic positions via catalytic deuteration or using deuterated reagents (e.g., NaBD₄, D₂O) to ensure ≥99% isotopic purity [3]. Key steps include:
Table 2: Key Steps in Tetranor-PGDM-d6 Synthesis
Step | Reagents/Techniques | Purpose |
---|---|---|
Deuterium Incorporation | NaBD₄, D₂O, catalytic deuteration | Introduce 6 deuterium atoms at aliphatic chains |
Cyclopentane Formation | Oxidative cyclization or COX-2 enzymatic catalysis | Construct prostaglandin core ring |
Side-Chain Shortening | β-oxidation mimics or chemical degradation | Generate tetranor structure (C20 → C16) |
Purification | Reverse-phase HPLC, crystallization | Achieve ≥99% isotopic and chemical purity |
Tetranor-PGDM-d6 traces its biosynthetic relevance to endogenous tetranor-PGDM, the terminal metabolite of PGD₂. Prostaglandin D₂ is synthesized primarily by hematopoietic PGD synthase (HPGDS) in immune cells (e.g., mast cells, macrophages) and lipocalin-type PGDS (L-PGDS) in the central nervous system [1] [5]. PGD₂ undergoes rapid in vivo metabolism:
Table 3: Enzymes in PGD₂-Tetranor-PGDM Biosynthesis
Enzyme | Localization | Role in Pathway |
---|---|---|
Cyclooxygenase-1 (COX-1) | Ubiquitous | Converts arachidonic acid to PGH₂ (precursor to PGD₂) |
HPGDS | Mast cells, macrophages | Converts PGH₂ to PGD₂ in immune/inflammatory contexts |
L-PGDS | CNS, cerebrospinal fluid | Produces PGD₂ in neural tissues |
Dehydrogenases/Cytochromes | Liver, kidneys | Oxidize PGD₂ to tetranor-PGDM via β-oxidation |
Tetranor-PGDM biosynthesis is COX-1-dependent, as demonstrated by murine knockout models. Genetic deletion of COX-1 reduces urinary tetranor-PGDM by >70%, while COX-2 deletion shows negligible effects [1]. This isoform specificity is conserved in humans:
Table 4: Regulation of Tetranor-PGDM by COX Isoforms and Stimuli
Experimental Model | Intervention | Effect on Tetranor-PGDM | Implication |
---|---|---|---|
COX-1 Knockout Mice | Genetic deletion | ↓ >70% | Major dependence on COX-1 |
COX-2 Knockout Mice | Genetic deletion | No significant change | Minor role for COX-2 |
Human LPS Challenge | Bacterial endotoxin | ↑ 3-fold | Inflammation increases PGD₂ |
Niacin Administration | Vasodilatory dose | ↑ 2-fold | PGD₂ mediates flushing |
Diabetic Nephropathy | Disease progression | ↑ with kidney dysfunction | Renal inflammation marker |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: